2,2,4,4-Tetraphenyloxetan-3-one
Description
Properties
CAS No. |
40112-59-2 |
|---|---|
Molecular Formula |
C27H20O2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2,2,4,4-tetraphenyloxetan-3-one |
InChI |
InChI=1S/C27H20O2/c28-25-26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)29-27(25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
CTQPTQOIDHWLEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetraphenyloxetan-3-one typically involves the cyclization of appropriate precursors. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes. This reaction can be carried out under UV light in the presence of a photosensitizer.
Industrial Production Methods
While specific industrial production methods for 2,2,4,4-Tetraphenyloxetan-3-one are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetraphenyloxetan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols.
Scientific Research Applications
2,2,4,4-Tetraphenyloxetan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is explored for applications in materials science, particularly in the development of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetraphenyloxetan-3-one involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial in its reactivity. The phenyl groups can participate in π-π interactions, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Structural and Reactivity Comparisons
The following table summarizes key differences between 2,2,4,4-Tetraphenyloxetan-3-one and analogous compounds:
Substituent Effects on Reactivity
- Steric Hindrance: The phenyl groups in 2,2,4,4-Tetraphenyloxetan-3-one impose significant steric bulk, preventing ring-expansion reactions common in smaller cyclobutanones (e.g., 2,2,4,4-Tetramethyloxetan-3-one) .
- Electronic Effects : Aryl substituents stabilize intermediates via resonance, favoring decarbonylation over fragmentation. In contrast, methyl groups in 2,2,4,4-Tetramethyloxetan-3-one promote cycloelimination due to reduced steric strain .
- Solvent Dependence: Polar solvents (e.g., 2-propanol) facilitate reduction pathways in the tetraphenyl derivative, yielding 2,2,4,4-tetraphenyloxetan-3-ol, whereas non-polar matrices stabilize radical intermediates during photolysis .
Photochemical Behavior
- Tetraphenyloxetan-3-one vs. Tetraphenyloxirane : Irradiation of tetraphenyloxetan-3-one (λ = 350 nm) produces a blue-colored intermediate (λmax 610 nm) identical to that formed from tetraphenyloxirane (2b) at 254 nm, suggesting shared carbon-carbon bond cleavage mechanisms .
- Contrast with Tetramethyl Analogue : The tetramethyl derivative undergoes rapid cycloelimination in polar solvents, whereas the tetraphenyl compound’s photolysis is dominated by decarbonylation and reduction, underscoring the aryl groups’ stabilizing role .
Thermal and Chemical Stability
- Trifluoromethyl Derivatives: 3,3-Diphenyl-4,4-bis(trifluoromethyl)oxetan-2-one exhibits superior thermal stability compared to non-fluorinated oxetanones, attributed to the strong electron-withdrawing effects of CF₃ groups .
- Sulfur-Containing Analogues: Thione-substituted derivatives (e.g., 2,2,4,4-Tetramethylcyclobutane-1,3-dithione) display distinct reactivity, such as participation in thiol-exchange reactions, absent in oxetanones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
